N-(2-Fluoroethyl)-1-benzothiophen-7-amine

Description

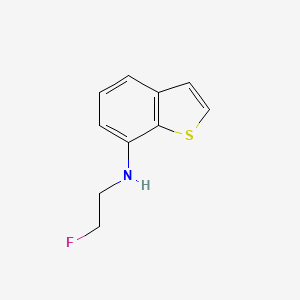

N-(2-Fluoroethyl)-1-benzothiophen-7-amine is a heterocyclic compound featuring a benzothiophene core substituted with a 2-fluoroethylamine group at the 7-position. Benzothiophene derivatives are widely studied in medicinal chemistry due to their structural similarity to bioactive molecules, enabling interactions with enzymes, receptors, and nucleic acids.

Properties

Molecular Formula |

C10H10FNS |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-(2-fluoroethyl)-1-benzothiophen-7-amine |

InChI |

InChI=1S/C10H10FNS/c11-5-6-12-9-3-1-2-8-4-7-13-10(8)9/h1-4,7,12H,5-6H2 |

InChI Key |

YGOUQDBMYMJMGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NCCF)SC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoroethyl)-1-benzothiophen-7-amine typically involves the introduction of the fluoroethyl group to the benzothiophene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzothiophene, reacts with 2-fluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency of the synthesis by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoroethyl)-1-benzothiophen-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoroethyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Substitution: Nucleophilic substitution often involves bases like potassium carbonate (K2CO3) and solvents like acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Fluoroethyl)-1-benzothiophen-7-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is used in the study of biological systems due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-(2-Fluoroethyl)-1-benzothiophen-7-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to changes in biological activity. The pathways involved often include modulation of enzyme activity or receptor signaling, which can result in various physiological effects .

Comparison with Similar Compounds

Key Structural Features:

- N-(2-Fluoroethyl)-1-benzothiophen-7-amine: Combines a benzothiophene ring (a fused benzene-thiophene system) with a 2-fluoroethylamine side chain.

- 6-Amino-N-(cyclohexylmethoxy)-N-(2-fluoroethyl)-1-hexanesulfonamide (Vi): Features a sulfonamide group linked to a hexane chain and a 2-fluoroethyl moiety. The sulfonamide group increases polarity, which may reduce lipophilicity compared to the benzothiophene derivative .

- 2-Methylthiophene-3-carboxamide: A simpler thiophene derivative with a methyl group and carboxamide substituent.

Structural Impact on Properties:

| Compound | Heterocycle | Key Substituents | Predicted logP* |

|---|---|---|---|

| This compound | Benzothiophene | 2-Fluoroethylamine | ~3.5 |

| 6-Amino-N-(2-fluoroethyl)hexanesulfonamide | Hexane sulfonamide | 2-Fluoroethyl, sulfonamide | ~2.8 |

| 2-Methylthiophene-3-carboxamide | Thiophene | Methyl, carboxamide | ~1.2 |

*logP values estimated via computational tools (e.g., ChemDraw).

Pharmacological and Biochemical Properties

- This compound: The benzothiophene scaffold is associated with kinase inhibition and receptor modulation in literature. The 2-fluoroethyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs .

- Sulfonamide Derivatives (e.g., Compound Vi) : Evidence suggests sulfonamide derivatives with 2-fluoroethyl groups act as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors , a target in cancer therapy. The sulfonamide moiety likely engages in hydrogen bonding with enzymatic residues .

- Thiophene Carboxamides : Smaller thiophene derivatives often exhibit lower binding affinity due to reduced aromatic surface area but may serve as lead compounds for fragment-based drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.